

Spectroscopic and Synthetic Profile of 4-Bromo-2-phenylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-phenylthiazole**

Cat. No.: **B174040**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to **4-Bromo-2-phenylthiazole**. Due to the limited availability of experimental data for this specific isomer in publicly accessible literature, this document also includes comparative data for the isomeric 2-Bromo-4-phenylthiazole to provide a valuable point of reference.

Physicochemical Properties

Basic physicochemical properties of **4-Bromo-2-phenylthiazole** are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₆ BrNS	PubChem[1]
Molecular Weight	240.12 g/mol	PubChem[1]
IUPAC Name	4-bromo-2-phenyl-1,3-thiazole	PubChem[1]
CAS Number	141305-40-0	PubChem[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Bromo-2-phenylthiazole** is not readily available in the reviewed literature. The following sections present available data, including

predicted mass spectrometry information and experimental data for the closely related isomer, 2-Bromo-4-phenylthiazole.

Mass Spectrometry

While an experimental mass spectrum for **4-Bromo-2-phenylthiazole** is referenced in the PubChem database (Source: J-67-5792-3), the spectrum itself is not provided.[1] However, predicted mass-to-charge ratios (m/z) for various adducts are available.

Table 1: Predicted Mass Spectrometry Data for **4-Bromo-2-phenylthiazole** Adducts

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	239.94771
$[\text{M}+\text{Na}]^+$	261.92965
$[\text{M}-\text{H}]^-$	237.93315
$[\text{M}+\text{NH}_4]^+$	256.97425
$[\text{M}+\text{K}]^+$	277.90359

Data sourced from PubChemLite.

A potential fragmentation pathway for **4-Bromo-2-phenylthiazole** upon electron ionization is visualized below. This pathway is theoretical and based on common fragmentation patterns of aromatic and heterocyclic compounds.

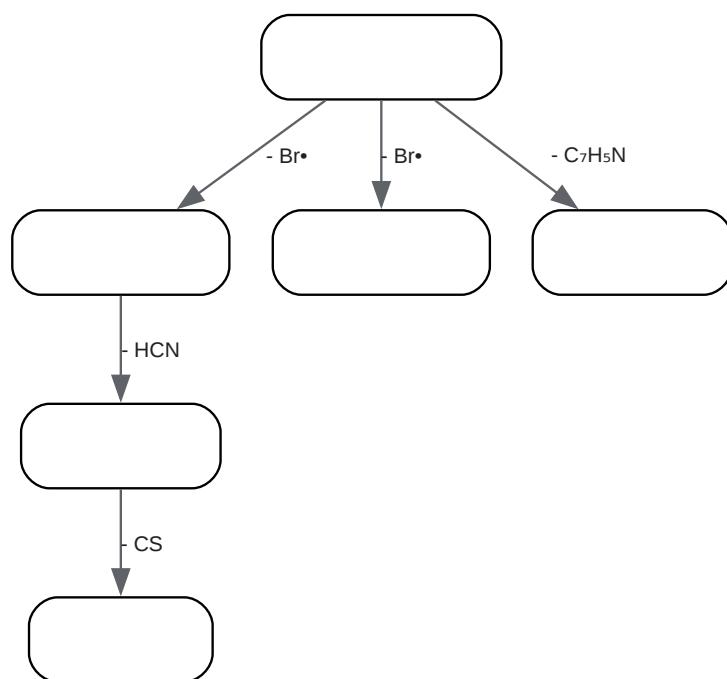


Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for 4-Bromo-2-phenylthiazole

[Click to download full resolution via product page](#)

Caption: Proposed Mass Spectrometry Fragmentation Pathway for **4-Bromo-2-phenylthiazole**.

NMR and IR Spectroscopy: Comparative Data of 2-Bromo-4-phenylthiazole

In the absence of verified data for **4-Bromo-2-phenylthiazole**, the following tables summarize the ^1H NMR and IR spectroscopic data for its isomer, 2-Bromo-4-phenylthiazole. This information is provided for comparative purposes.

Table 2: ^1H NMR Spectroscopic Data for 2-Bromo-4-phenylthiazole

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.16	s	1H	Thiazole-H
7.92	d, $J = 7.32$ Hz	2H	Phenyl-H
7.46	t, $J = 7.63$ Hz	2H	Phenyl-H
7.40-6.37	m	1H	Phenyl-H

Solvent: DMSO-d₆, Spectrometer: 500 MHz. Data from Bunev et al. (2014).[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 3: Infrared (IR) Spectroscopic Data for 2-Bromo-4-phenylthiazole

Wavenumber (cm ⁻¹)	Assignment
3098, 3063	Aromatic C-H stretch
1476, 1420	C=C and C=N ring stretching
1263	In-plane C-H bending
1070, 1010	Ring vibrations
836	Out-of-plane C-H bending
730, 689	C-S stretching / Ring deformation

Sample preparation: KBr pellet. Data from Bunev et al. (2014).[\[2\]](#)[\[3\]](#)[\[4\]](#)

Synthesis of 4-Bromo-2-phenylthiazole

A specific, detailed experimental protocol for the synthesis of **4-Bromo-2-phenylthiazole** is not readily available. However, the Hantzsch thiazole synthesis provides a well-established and versatile method for the preparation of thiazole derivatives.[\[5\]](#) A plausible synthetic route to **4-Bromo-2-phenylthiazole** would involve the reaction of thiobenzamide with a suitable 2-carbon synthon that introduces the bromine atom at the 4-position of the thiazole ring.

Proposed Synthetic Pathway

A potential synthetic approach is outlined in the workflow diagram below. This proposed method is based on the principles of the Hantzsch thiazole synthesis.

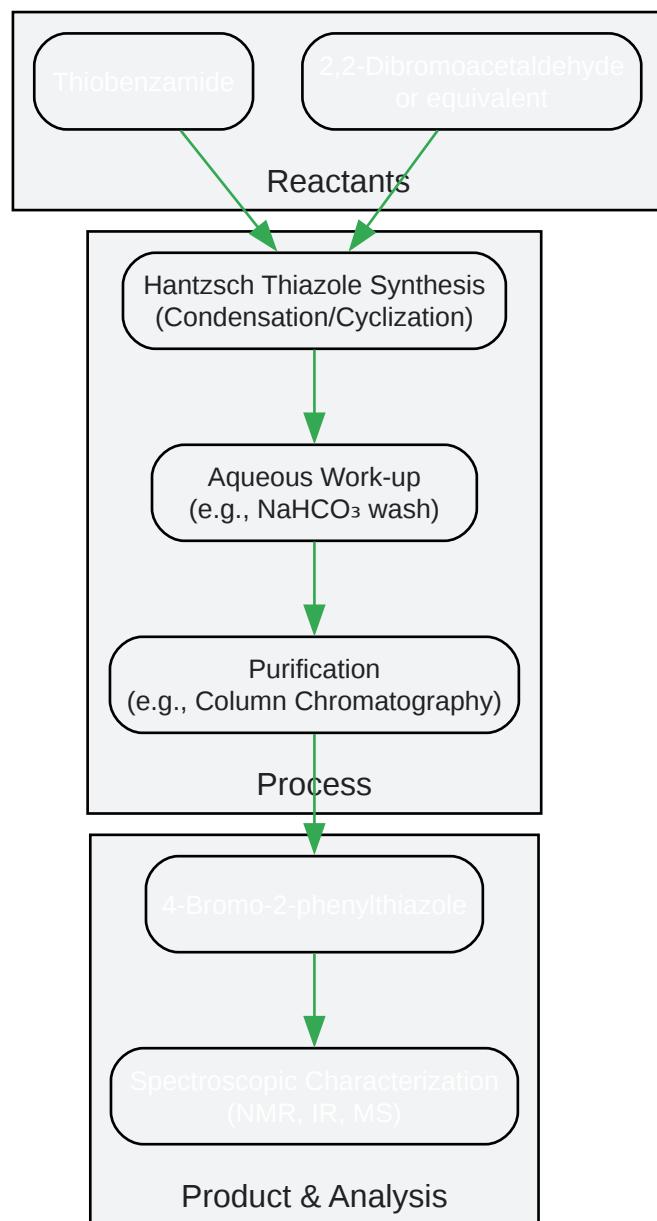


Figure 1: Proposed Synthetic Workflow for 4-Bromo-2-phenylthiazole

[Click to download full resolution via product page](#)

Caption: Proposed Synthetic Workflow for **4-Bromo-2-phenylthiazole**.

General Experimental Protocol (Proposed)

The following is a generalized experimental protocol for the synthesis of **4-Bromo-2-phenylthiazole** based on the Hantzsch thiazole synthesis. This protocol is illustrative and would require optimization.

- Reaction Setup: To a solution of thiobenzamide (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or DMF) in a round-bottom flask, add a 2-carbon electrophile bearing two bromine atoms, such as 2,2-dibromoacetaldehyde or a synthetic equivalent (1.0-1.2 equivalents).
- Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any acid byproducts, followed by a brine wash.
- Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel, to yield the **4-Bromo-2-phenylthiazole**.
- Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.

Conclusion

This technical guide consolidates the available information on **4-Bromo-2-phenylthiazole**. While there is a notable scarcity of detailed experimental spectroscopic data for this specific isomer, this document provides a foundation for researchers by presenting key physicochemical properties, predicted mass spectrometry data, and a plausible synthetic strategy based on the well-established Hantzsch thiazole synthesis. The inclusion of experimental data for the isomeric 2-Bromo-4-phenylthiazole offers a valuable comparative

reference. Further experimental work is necessary to fully characterize **4-Bromo-2-phenylthiazole** and to optimize its synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-phenylthiazole | C9H6BrNS | CID 11831528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Bromo-2-phenylthiazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b174040#spectroscopic-data-for-4-bromo-2-phenylthiazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com